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molecular formula C11H14BrNO B1454013 N-(2-bromo-5-methoxybenzyl)cyclopropanamine CAS No. 1094755-37-9

N-(2-bromo-5-methoxybenzyl)cyclopropanamine

Cat. No. B1454013
M. Wt: 256.14 g/mol
InChI Key: CQYCGEPAJBICEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765728B2

Procedure details

In a flask fitted with a Dean-Stark trap was introduced 2-bromo-5-methoxybenzaldehyde (5.68 g, 26.41 mmol), cyclopropylamine (3.02 g, 52.83 mmol) and toluene (70 ml). The reaction mixture was stirred at room temperature for 1 hour and then at reflux for 4 hours. The solution was then concentrated to give a yellow oil to which was added methanol (30 ml). The reaction mixture was cooled on icebath followed by portionwise addition of sodium borohydride (2.00 g, 52.83 mmol). After complete addition, the reaction mixture was stirred 2 hours at room temperature, and then water (70 ml) was added. The crude product was isolated by extraction with dichloromethane and the combined organic phases were dried over sodium sulfate, filtered, and finally evaporated under reduced pressure.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step Two
Quantity
3.02 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=O.[CH:12]1([NH2:15])[CH2:14][CH2:13]1.C1(C)C=CC=CC=1.[BH4-].[Na+]>ClCCl.O.CO>[Br:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH2:4][NH:15][CH:12]1[CH2:14][CH2:13]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.68 g
Type
reactant
Smiles
BrC1=C(C=O)C=C(C=C1)OC
Name
Quantity
3.02 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
70 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask fitted with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil to which
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled on icebath
ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred 2 hours at room temperature
Duration
2 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(CNC2CC2)C=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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